molecular formula C10H13N3O B1481773 6-(Diallylamino)pyridazin-3-ol CAS No. 2098019-15-7

6-(Diallylamino)pyridazin-3-ol

Cat. No.: B1481773
CAS No.: 2098019-15-7
M. Wt: 191.23 g/mol
InChI Key: MMSFTMQQKCIMKH-UHFFFAOYSA-N
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Description

6-(Diallylamino)pyridazin-3-ol (CAS: 2098019-15-7) is a pyridazine derivative characterized by a hydroxyl group at the 3-position and a diallylamino substituent at the 6-position. Its molecular formula is C₉H₁₃N₃O (molecular weight: 179.22 g/mol). This compound is commercially available through specialized suppliers , though its applications remain understudied compared to analogs.

Properties

IUPAC Name

3-[bis(prop-2-enyl)amino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-3-7-13(8-4-2)9-5-6-10(14)12-11-9/h3-6H,1-2,7-8H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSFTMQQKCIMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-(Diallylamino)pyridazin-3-ol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical activity.

Biological Activity

6-(Diallylamino)pyridazin-3-ol is a pyridazine derivative that has garnered attention for its potential biological activities. Pyridazine compounds are known for their diverse pharmacological effects, including antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and therapeutic applications.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a diallylamino group. The presence of nitrogen atoms in the ring structure contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. It has been shown to modulate several biochemical pathways, leading to various pharmacological effects:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Studies have indicated that it disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
  • Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. It has shown efficacy against several cancer cell lines, including breast and lung cancer.
  • Anti-inflammatory Effects : The compound has been found to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases.

Biochemical Pathways

This compound influences several key biochemical pathways:

PathwayEffect
Cell Cycle RegulationInduces cell cycle arrest in cancer cells
ApoptosisActivates caspases leading to programmed cell death
Inflammatory ResponseModulates cytokine production
Metabolic PathwaysAffects glucose metabolism in cells

Case Studies

  • Antibacterial Activity : A study published in a peer-reviewed journal assessed the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent antibacterial activity .
  • Anticancer Efficacy : In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of 15 µM. Flow cytometry analysis confirmed the induction of apoptosis through mitochondrial pathway activation .
  • Anti-inflammatory Potential : Research conducted on LPS-induced RAW 264.7 macrophages showed that this compound significantly reduced the levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Key parameters include:

  • Absorption : Rapid absorption following oral administration.
  • Distribution : Widely distributed in tissues with a preference for liver and kidneys.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Excreted mainly via urine as metabolites.

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility: The diallylamino group enhances solubility in polar organic solvents compared to the cyclohexylamino analog, which is more hydrophobic. The thiazolyl derivative’s LogD (1.65 at pH 5.5) suggests moderate lipophilicity, suitable for biological membrane penetration .
  • Reactivity: Allyl groups in 6-(Diallylamino)pyridazin-3-ol may undergo addition or polymerization reactions, whereas the cyclohexylamino group offers stability. The thiazolyl substituent enables π-π stacking and hydrogen bonding .

Commercial Availability

  • This compound: Available from one supplier, reflecting niche research interest .
  • Cyclohexylamino analog: Stocked by suppliers (e.g., AU67902), priced at $8–$11 per gram .

Preparation Methods

General Synthetic Strategies for Pyridazin-3-ol Derivatives

Pyridazin-3-ol compounds are commonly synthesized by functionalizing pyridazine cores through nucleophilic substitution, condensation, or substitution reactions involving hydrazine derivatives, halogenated pyridazines, and amines.

  • Starting materials often include halogenated pyridazines such as 3-chloropyridazin-6-amine derivatives or 3-chloro-6-substituted pyridazines.
  • Nucleophilic substitution at the 6-position with amines is a frequent approach to introduce amino substituents.
  • Hydroxy group at the 3-position can be introduced or revealed by hydrolysis of halogen substituents or via tautomeric equilibria of pyridazin-3-ones and pyridazin-3-ols.

These strategies are supported by the synthesis of related compounds like 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol, which was prepared by reacting 3-chloro-6-substituted pyridazines with acetic acid or amines under controlled conditions.

Representative Synthesis Workflow (Inferred)

Step Reagents & Conditions Outcome
1. Preparation of 3-chloro-6-aminopyridazine Reaction of 3,6-dichloropyridazine with aqueous ammonia at elevated temperature (e.g., 130 °C) 3-chloro-6-aminopyridazine intermediate
2. Nucleophilic substitution at 6-position with diallylamine Reaction of 3-chloro-6-aminopyridazine with diallylamine in DMF or acetone at 0–70 °C Introduction of diallylamino substituent at 6-position
3. Hydrolysis or tautomerization to form pyridazin-3-ol Treatment with acetic acid or aqueous base to convert 3-chloro to 3-hydroxy group Formation of 6-(diallylamino)pyridazin-3-ol

Data Table: Summary of Analogous Pyridazin-3-ol Derivative Syntheses

Compound Starting Material Key Reagents Solvent Temperature Yield (%) Notes
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol 3-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine Acetic acid DMF, acetone 0–70 °C 60–74 Hydrolysis and substitution steps
6-(Amino)-pyridazin-3-ol derivatives 3,6-dichloropyridazine Aqueous ammonia Water 130 °C Moderate to high Amination of halogenated pyridazine
6-(Substituted amino)-pyridazin-3-ol 3-chloro-6-aminopyridazine Alkyl halides (e.g., diallyl chloride) DMF, acetone 0–70 °C Variable Nucleophilic substitution of amine

Research Findings and Notes

  • The nucleophilic substitution of halogenated pyridazines with amines is a reliable method to introduce amino substituents at the 6-position.
  • The hydroxy group at the 3-position can be introduced by hydrolysis of the 3-chloro substituent or by tautomerization from pyridazin-3-one intermediates.
  • The diallylamino group is best introduced via nucleophilic substitution using diallylamine or diallyl halides.
  • Reaction conditions typically involve polar aprotic solvents (DMF, acetone), low to moderate temperatures (0–70 °C), and neutral to slightly basic pH during workup.
  • Yields for analogous pyridazin-3-ol derivatives range from 40% to 85% depending on substituents and reaction conditions.
  • Purification usually involves filtration, washing, and drying of precipitated solids.
  • No direct synthesis of this compound was found, but the above methods and analogies provide a robust basis for its preparation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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